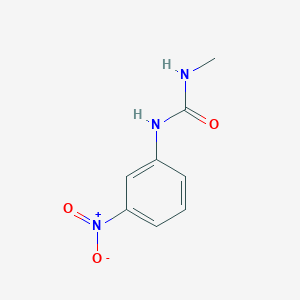
N-methyl-N'-(3-nitrophenyl)urea
Descripción general
Descripción
N-methyl-N'-(3-nitrophenyl)urea is a useful research compound. Its molecular formula is C8H9N3O3 and its molecular weight is 195.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propellant Stabilizer Derivatives
N-methyl-N'-(3-nitrophenyl)urea has been explored in the context of developing propellant stabilizer derivatives. Specifically, research has shown that N-ethylation and methylation of 1,3-diphenylureas, which include compounds like this compound, can be achieved through treatment with sodium hydride and iodoalkane. These derivatives have significance in the context of nitro derivatives of propellant stabilizers, such as ethyl and methyl centralite (Curtis, 1988).
Clastogenicity and SCE Assays
This compound, along with other nitrosoureas and their non-nitrosated parent compounds, have been evaluated for their activity in clastogenicity and SCE (sister-chromatid exchanges) assays. These studies are particularly relevant in the context of genetic and chromosomal studies, where understanding the effects of these compounds on chromosomal aberrations is critical (Thust et al., 1980).
Solvolysis in Alcohol Solvents
Research has also delved into the kinetics and products of solvolysis of this compound derivatives in alcohol solvents, particularly under the influence of Cu(II) ion. This study is crucial for understanding the chemical behavior and reactivity of these compounds in different solvents, which has implications in various chemical synthesis and industrial applications (Belzile et al., 2014).
Hydrogen Bonding and Structure
The structure and hydrogen bonding characteristics of substituted ureas, including this compound, have been a subject of study, particularly using techniques like solid-state NMR and X-ray diffraction. This research provides insights into the molecular structure and bonding interactions, which are fundamental for understanding the physical and chemical properties of these compounds (Kołodziejski et al., 1993).
Urea-Fluoride Interaction
The interaction of compounds like this compound with fluoride ions has been studied to understand the nature of urea-fluoride interaction, which involves incipient and definitive proton transfer. This research is crucial for applications where fluoride ion interactions are relevant, including in certain chemical and biochemical processes (Boiocchi et al., 2004).
Antitumor Activity
There has been research on the antitumor activity of compounds like 1-nitroso-1-phenyl-3-(4-pyridylmethyl)ureas, which are structurally related to this compound. These studies aim to explore the potential of these compounds as anticancer agents, which is a significant area of medical research (Kamiya et al., 1986).
Direcciones Futuras
The development of resource-efficient and environmentally friendly synthetic processes for manufacturing chemicals and intermediates, such as N-methyl-N’-(3-nitrophenyl)urea, is crucial for sustainable industrial development . N-substituted ureas have diverse applications and are extensively employed in chemical, pharmaceutical, and agrochemical industries . Therefore, the development of safer and more efficient methods for their synthesis is an important area of future research .
Propiedades
IUPAC Name |
1-methyl-3-(3-nitrophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-9-8(12)10-6-3-2-4-7(5-6)11(13)14/h2-5H,1H3,(H2,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKORNMFQJLMTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408712 | |
| Record name | N-methyl-N'-(3-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5310-92-9 | |
| Record name | N-methyl-N'-(3-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-3-(3-NITROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


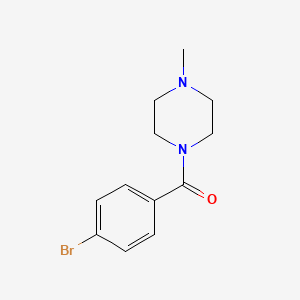


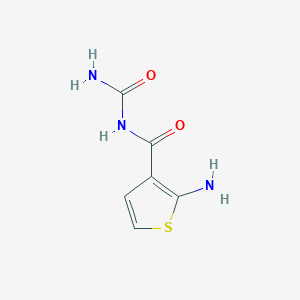
![2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1276829.png)

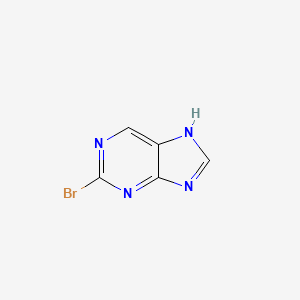

![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1276845.png)


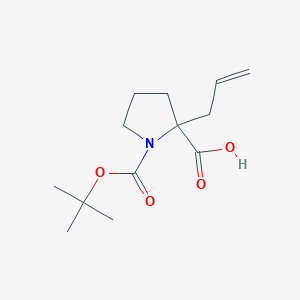

![2-Azaspiro[5.5]undecane](/img/structure/B1276859.png)
